(2-methoxynaphthalen-1-yl)boronic Acid
CAS No.: 104116-17-8
Cat. No.: VC20743740
Molecular Formula: C11H11BO3
Molecular Weight: 202.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104116-17-8 |
|---|---|
| Molecular Formula | C11H11BO3 |
| Molecular Weight | 202.02 g/mol |
| IUPAC Name | (2-methoxynaphthalen-1-yl)boronic acid |
| Standard InChI | InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 |
| Standard InChI Key | NHVWTZOWDLOBBS-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC2=CC=CC=C12)OC)(O)O |
| Canonical SMILES | B(C1=C(C=CC2=CC=CC=C12)OC)(O)O |
Introduction
Chemical Identity and Structure
Basic Identification
(2-methoxynaphthalen-1-yl)boronic acid is a naphthalene derivative featuring both a methoxy group and a boronic acid functional group. It is registered with CAS number 104116-17-8 and has the molecular formula C11H11BO3 . The compound has a molecular weight of 202.01-202.02 g/mol and is classified as an organoboron compound .
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs. These include:
Structural Identifiers
The structure of (2-methoxynaphthalen-1-yl)boronic acid can be represented through various chemical identifiers used in databases and literature:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 |
| InChIKey | NHVWTZOWDLOBBS-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC2=CC=CC=C12)OC)(O)O |
These identifiers uniquely define the compound's structure and enable precise database searches and chemical information retrieval .
Physical and Chemical Properties
Physical Characteristics
(2-methoxynaphthalen-1-yl)boronic acid exists as a white solid at standard conditions . Its key physical properties are summarized in the following table:
| Property | Value | Nature of Data |
|---|---|---|
| Physical State | Solid | Experimental |
| Color | White | Experimental |
| Melting Point | 125-130°C | Experimental |
| Boiling Point | 425.2±47.0°C | Predicted |
| Density | 1.23±0.1 g/cm³ | Predicted |
Chemical Properties
The compound contains a boronic acid functional group (-B(OH)₂) attached to a naphthalene ring system that also bears a methoxy group. This structural arrangement imparts specific chemical properties:
| Property | Value | Nature of Data |
|---|---|---|
| pKa | 8.53±0.30 | Predicted |
| Canonical Status | Canonicalized compound | Confirmed |
| European Community (EC) Number | 687-037-1 | Registry |
| DSSTox Substance ID | DTXSID00400748 | Registry |
The presence of both the boronic acid group and the methoxy substituent on the naphthalene ring creates a unique electronic environment that influences its reactivity in various chemical transformations.
These classifications suggest that appropriate personal protective equipment should be used when handling this compound, including eye protection, gloves, and adequate ventilation to prevent respiratory exposure.
Applications in Research and Synthesis
Cross-Coupling Reactions
(2-methoxynaphthalen-1-yl)boronic acid has significant utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. While detailed information from the search results is limited, boronic acids of this type are frequently employed in:
-
Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds
-
Formation of carbon-carbon bonds in the construction of complex molecular frameworks
-
Synthesis of natural products and pharmaceutically relevant compounds
Role in Scientific Research
Structural Features and Reactivity
Key Structural Elements
The structure of (2-methoxynaphthalen-1-yl)boronic acid contains several key elements that contribute to its chemical behavior:
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A naphthalene core providing aromatic stability and potential for π-stacking interactions
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A methoxy group at the 2-position, which acts as an electron-donating substituent
-
A boronic acid group at the 1-position, which serves as the reactive site for coupling reactions
This combination of features creates a compound with distinct electronic properties that influence its reactivity patterns and synthetic utility.
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